molecular formula C27H36N4O3 B2602501 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922013-74-9

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

Cat. No. B2602501
CAS RN: 922013-74-9
M. Wt: 464.61
InChI Key: MQXDQKPKUSHHHA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains several functional groups based on its name. It includes a mesityl group, a tetrahydroquinoline group, and a morpholine group, among others .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex given the various groups present. The N-mesityl group, for example, is known to influence the structure and reactivity of NHCs .


Chemical Reactions Analysis

Again, while specific information is lacking, N-mesityl groups have been found to accelerate NHC-catalyzed reactions of α-functionalized aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present.

Scientific Research Applications

Vasodilator and Antihypertensive Agent

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide belongs to a series of compounds with significant vasodilator and antihypertensive properties. Studies have shown that compounds in this series, particularly those with 2-mesitylamino/2-mesitylimino tautomeric forms, are highly active as antihypertensive agents. They demonstrate a hemodynamic profile characteristic of an arteriolar dilator, and are also potent inhibitors of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Role in Synthesis of N-Methyl-tetrahydroquinolines

This compound is associated with the synthesis of N-methyl-tetrahydroquinolines (MTHQs), which are useful in various chemical applications. The synthesis of MTHQs typically involves the methylation of quinolines, a class of highly unsaturated nitrogen-containing heterocyclic aromatic compounds. Research in this area has been focused on developing efficient methods for the synthesis of MTHQs using CO2 and H2, with certain catalysts proving to be highly effective (He et al., 2017).

Application in Fluorescent Zinc Sensors

Bisquinoline derivatives, which are structurally related to N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide, have been synthesized and utilized as fluorescent sensors for zinc ions. These compounds exhibit a zinc ion-induced fluorescence, which varies depending on the size of the alkyl groups attached. The fluorescence intensity of these compounds is a key parameter in their use for cellular fluorescent microscopic analysis (Mikata et al., 2009).

Neurological Research

This compound is structurally related to tetrahydroquinolines, which have been identified in human brains, both in normal and parkinsonian conditions. Studies have found that tetrahydroisoquinoline, a related compound, was markedly increased in parkinsonian brains, suggesting its potential role as an endogenous neurotoxin and its relevance in neurological research (Niwa et al., 1987).

Dopamine Agonist Properties

N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, related to the compound , have been synthesized and tested for dopamine-like abilities. These studies are significant for understanding the role of these compounds in dilating the renal artery, thus contributing to the field of renal pharmacology (Jacob et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, in the context of NHC-catalyzed reactions, the N-mesityl group has been found to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the involvement of N-mesityl groups in NHC-catalyzed reactions, one possible area of interest could be in further exploring these reactions and their potential uses .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-10-12-34-13-11-31)22-7-8-23-21(16-22)6-5-9-30(23)4/h7-8,14-16,24H,5-6,9-13,17H2,1-4H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXDQKPKUSHHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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